molecular formula C26H25NO4 B13556986 (S)-3-(N-Fmoc-N-methylamino)-4-phenylbutanoic acid

(S)-3-(N-Fmoc-N-methylamino)-4-phenylbutanoic acid

Cat. No.: B13556986
M. Wt: 415.5 g/mol
InChI Key: KHKQIMCJSIRPRX-IBGZPJMESA-N
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Description

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a phenyl group, and a butanoic acid backbone. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents like HBTU or DCC.

    Deprotection: The Fmoc group is removed using a base like piperidine, revealing the free amino group for further reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques like crystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the Fmoc group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid has diverse applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the study of protein structure and function.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The compound interacts with molecular targets through its functional groups, facilitating the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-({(tert-Butoxycarbonylamino)-4-phenylbutanoic acid: Similar structure but uses a tert-butoxycarbonyl (Boc) group instead of Fmoc.

    (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(ethyl)amino)-4-phenylbutanoic acid: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. The Fmoc group offers advantages in peptide synthesis, such as easy removal under mild conditions, making it a preferred choice for protecting amino groups.

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

(3S)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-phenylbutanoic acid

InChI

InChI=1S/C26H25NO4/c1-27(19(16-25(28)29)15-18-9-3-2-4-10-18)26(30)31-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,19,24H,15-17H2,1H3,(H,28,29)/t19-/m0/s1

InChI Key

KHKQIMCJSIRPRX-IBGZPJMESA-N

Isomeric SMILES

CN([C@@H](CC1=CC=CC=C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CN(C(CC1=CC=CC=C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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